4-(methylamino)furan-2(5H)-one
Description
Structure
3D Structure
Properties
CAS No. |
30290-18-7 |
|---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.11 g/mol |
IUPAC Name |
3-(methylamino)-2H-furan-5-one |
InChI |
InChI=1S/C5H7NO2/c1-6-4-2-5(7)8-3-4/h2,6H,3H2,1H3 |
InChI Key |
RMSSLCSOZKTRDB-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=O)OC1 |
Origin of Product |
United States |
Structural Diversity and Chemical Modification Studies
Design Principles for Novel 4-(methylamino)furan-2(5H)-one Analogues
The design of new analogues of this compound is primarily guided by the inherent reactivity of the furanone ring system. The presence of a conjugated system and reactive sites allows for a variety of chemical transformations. A key strategy involves the use of readily available and highly reactive precursors, such as mucohalic acids (e.g., mucochloric and mucobromic acid), which are 3,4-dihalo-5-hydroxy-2(5H)-furanones. aston.ac.uk These precursors serve as versatile building blocks for creating diverse libraries of compounds. nih.gov
A prevalent design approach is the construction of combinatorial libraries by systematically and independently varying the substituents at the C-3, C-4, and C-5 positions of the butenolide scaffold. nih.gov This strategy allows for the rapid generation of a large number of structurally diverse molecules. For instance, a three-dimensional combinatorial library of 3-halogen-4-amino-5-alkoxy-2(5H)-furanones was prepared using a selection of butenolides, alcohols, and amines. nih.gov Another important principle is the use of solid-phase synthesis, which can accelerate the discovery of new lead structures by facilitating the purification and handling of intermediates and final products. scienceasia.org This method has been successfully applied to generate libraries of 4-amino-5-hydroxy-2(5H)-furanones. scienceasia.org
Furthermore, the design often incorporates principles of bioisosteric replacement and scaffold hopping, where parts of the molecule are replaced with other fragments that have similar physical or chemical properties. This can lead to the discovery of analogues with improved characteristics. The introduction of chiral centers, for example at the C-5 position, is another key design element aimed at exploring stereochemical effects on biological activity.
Exploration of Substituent Effects on the Furanone Ring System
Modifications to the furanone ring itself have been extensively studied to understand how changes in stereochemistry, electronics, and sterics influence the properties of the resulting compounds.
The C-3 position of the 4-amino-2(5H)-furanone ring is a common site for modification, often starting from 3,4-dihalo precursors. The halogen at the C-3 position can be retained or replaced to introduce a variety of functional groups. In the combinatorial synthesis of 3,4,5-trisubstituted 2(5H)-furanones, the C-3 position is typically occupied by a halogen (e.g., chlorine or bromine) derived from the mucohalic acid starting material. nih.gov
The nature of the substituent at C-3 can be varied by selecting the appropriate acylating agent during the synthesis from ketone cyanohydrins. This approach has been used to introduce substituents such as hydrogen, methyl, benzyloxy (OBn), and hydroxyl (OH) groups at the C-3 position of 5,5-disubstituted 4-amino-2(5H)-furanones. nih.gov The introduction of a hydroxyl group at C-3, for instance, leads to the novel structural class of 4-amino-3-hydroxyfuranones. nih.gov
Table 1: Examples of C-3 Substitutions on the 4-Amino-2(5H)-furanone Ring
5-Alkoxy Substitutions: 5-Alkoxy-2(5H)-furanones are commonly synthesized from 3,4-dihalo-5-hydroxy-2(5H)-furanones (mucohalic acids) by reacting them with various alcohols. unipi.it This reaction allows for the introduction of a wide range of alkoxy groups. For example, a library of 5-alkoxy-furanones was generated using four different alcohols in a combinatorial approach. nih.gov These 5-alkoxy derivatives serve as versatile intermediates for further reactions, such as the synthesis of amino acid derivatives via C-N coupling reactions. The alkoxy group can influence the reactivity of the furanone ring and can be chosen to modulate the lipophilicity of the final compound. Chiral alcohols, such as l-menthol (B7771125) and l-borneol, have been used to create optically active 5-alkoxy furanones. unipi.it
5,5-Disubstituted Analogues: A convenient method for synthesizing optically active 5,5-disubstituted 4-amino-2(5H)-furanones starts from (S)-ketone cyanohydrins. nih.gov In this multi-step process, the ketone cyanohydrins are first acylated to form (S)-acyloxynitriles. These intermediates are then cyclized using a strong base like lithium bis(trimethylsilyl)amide (LHMDS) to yield the desired 5,5-disubstituted furanones. nih.gov This method allows for the creation of a quaternary stereocenter at the C-5 position with high enantiomeric excess, and the purity can often be enhanced through simple recrystallization. nih.gov
Table 2: Examples of C-5 Substitutions on the 4-Amino-2(5H)-furanone Ring
Modifications of the Amino Group
The exocyclic amino group at the C-4 position is a key handle for chemical modification, allowing for the exploration of N-alkylation, acylation, and incorporation into more complex heterocyclic systems.
N-alkylation is a fundamental strategy for modifying peptides and other amine-containing compounds to increase lipophilicity and alter hydrogen bonding capacity. Common methods for N-alkylation, which are applicable to the this compound scaffold, include reactions with alkyl halides in the presence of a base or reductive amination. A widely used method for N-methylation involves the use of sodium hydride and methyl iodide on N-acyl or N-carbamoyl protected amino acids.
A specific protocol for modifying the 4-amino group on the furanone ring involves a one-pot regioselective transalkylation of N-methyl tertiary amines with 5-alkoxy-3,4-dibromo-2(5H)-furanones. This reaction, typically carried out in dichloromethane or DMSO at room temperature, yields a variety of 4-amino-substituted furanones. While direct N-acylation of the final 4-aminofuranone product is less commonly detailed, acylation of precursors is a key synthetic step. For instance, the acylation of ketone cyanohydrins is a crucial step in the synthesis of 5,5-disubstituted furanones, where the choice of acylating agent determines the C-3 substituent. nih.gov
Integrating the this compound moiety into larger, more complex heterocyclic scaffolds is a sophisticated strategy to generate novel chemical entities. This approach combines the structural features of the furanone with those of other known pharmacophores, such as quinolines and coumarins (chromen-2-ones).
Quinoline (B57606) Scaffolds: The fusion of the furanone ring with a quinoline system results in tricyclic structures like 4-(phenylamino)furo[2,3-b]quinolines. The synthesis of these compounds demonstrates the successful incorporation of the core furanone structure into a larger, planar aromatic system known for its diverse biological activities.
Chromen-2-one (Coumarin) Scaffolds: Similarly, the furanone ring can be fused to a coumarin (B35378) (chromen-2-one) backbone to create furocoumarins. The synthesis of these angular tricyclic systems, such as furo[3,2-c]coumarins, often starts from 4-hydroxycoumarins, onto which a substituted furan (B31954) ring is constructed. These complex scaffolds merge the chemical properties of both heterocyclic systems, offering new avenues for structural and functional exploration.
Synthesis of Furan-Fused Heterocyclic Systems
The scaffold of this compound, characterized by its enamine-like reactivity, serves as a versatile building block for the construction of various furan-fused heterocyclic systems. The strategic placement of the amino and carbonyl functionalities within the furanone ring allows for cyclocondensation reactions with a range of dielectrophilic reagents to afford bicyclic and polycyclic structures of significant chemical and potential biological interest. Key among these are the furo[2,3-d]pyrimidines and furo[3,2-b]pyridines, whose syntheses are explored herein.
The fusion of a pyrimidine ring to the furan-2(5H)-one core to generate furo[2,3-d]pyrimidine derivatives is a common synthetic strategy. These compounds are of interest due to their structural analogy to purines. The synthesis generally involves the reaction of a 4-aminofuran-2(5H)-one derivative with a three-atom component that provides the remaining atoms of the pyrimidine ring.
One established method for the construction of the furo[2,3-d]pyrimidine skeleton from 2-aminofuran precursors involves a two-step, one-pot approach. rsc.org Initially, the 2-aminofuran is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The resulting intermediate is then treated with an ammonium salt, such as ammonium acetate, in acetic acid to facilitate the final cyclization to the furo[2,3-d]pyrimidine system. rsc.org While this specific example utilizes a 2-aminofuran, the underlying principle of using a formamide equivalent to introduce one carbon and two nitrogen atoms is a general strategy for pyrimidine synthesis and is applicable to enamines like this compound.
Another approach involves the reaction of 2-aminofuran-3-carbonitriles with various reagents to build the pyrimidine ring. For instance, treatment with formic acid can yield the corresponding furo[2,3-d]pyrimidin-4(3H)-one. Alternatively, reaction with isocyanates in the presence of a base can lead to 2-substituted furo[2,3-d]pyrimidin-4(3H)-ones. researchgate.net
A general procedure for the synthesis of furo[2,3-d]pyrimidines from a 2-aminofuran is as follows: A mixture of the 2-aminofuran and DMF-DMA in a suitable solvent like toluene is heated under reflux. After the initial reaction is complete, the solvent is removed, and the residue is dissolved in acetic acid. Ammonium acetate is then added, and the mixture is again heated under reflux to effect cyclization. rsc.org
| Starting 2-Aminofuran | Reagents | Product | Yield (%) |
|---|---|---|---|
| 2-Amino-3-benzoyl-4,5-dimethylfuran | 1. DMF-DMA, Toluene, reflux 2. NH4OAc, AcOH, reflux | 4,5-Dimethyl-2-phenylfuro[2,3-d]pyrimidine | Data not available |
| Ethyl 2-amino-5-methyl-4-phenylfuran-3-carboxylate | 1. DMF-DMA, Toluene, reflux 2. NH4OAc, AcOH, reflux | Ethyl 5-methyl-4-phenylfuro[2,3-d]pyrimidine-6-carboxylate | Data not available |
The synthesis of furo[3,2-b]pyridines from furan-2(5H)-one derivatives represents another important chemical modification. These fused systems are constructed by forming a pyridine ring onto the furan scaffold. A common method to achieve this is through the Friedländer annulation, which involves the condensation of an o-aminoaryl ketone (or its equivalent) with a compound containing a reactive methylene group adjacent to a carbonyl.
In the context of this compound, the enamine moiety can react with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds to construct the pyridine ring. For example, the reaction of a 2-aminofuran derivative with a ketone, such as cyclohexanone, in the presence of an acid catalyst like p-toluenesulfonic acid (pTSA), can yield the corresponding tetracyclic furo[2,3-b]pyridine derivative. rsc.org The general procedure involves refluxing a mixture of the 2-aminofuran and the ketone with pTSA in a solvent like acetic acid. rsc.org
The versatility of the furan-2(5H)-one core allows for various synthetic strategies to access furo-fused pyridines. While direct examples starting from this compound are not prevalent in the cited literature, the reactivity patterns of analogous 2-aminofurans provide a strong basis for its application in these synthetic transformations.
| Starting 2-Aminofuran | Reagent | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 2-Amino-3-benzoyl-4-(1H-imidazol-1-yl)-5-phenylfuran | Cyclohexanone | p-Toluenesulfonic acid | Acetic acid | 4-(1H-Imidazol-1-yl)-2-phenyl-5,6,7,8-tetrahydrofuro[2,3-b]quinoline | Data not available |
| 2-Amino-3-benzoyl-5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)furan | Cyclohexanone | p-Toluenesulfonic acid | Acetic acid | 2-(4-Chlorophenyl)-4-(1H-imidazol-1-yl)-5,6,7,8-tetrahydrofuro[2,3-b]quinoline | Data not available |
Advanced Spectroscopic and Structural Characterization of 4 Methylamino Furan 2 5h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the molecular framework of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In 4-(amino)furan-2(5H)-one derivatives, the key proton signals include those of the furanone ring, the amine substituent, and any other groups attached to the core structure.
For instance, in a series of synthesized 3,4,5-trisubstituted 2(5H)-furanone derivatives, the chemical shifts provide clear evidence of the ring structure. nih.govresearchgate.net The proton on the C5 of the lactone ring typically appears as a singlet in the range of 5.68–5.83 ppm. mdpi.com The proton attached to the nitrogen (N-H) of the amino group is expected to appear as a broad singlet, with its chemical shift being dependent on solvent and concentration. The methyl group protons of the methylamino substituent would typically resonate as a singlet or a doublet (if coupled to the N-H proton) in the upfield region of the spectrum.
Table 1: Representative ¹H NMR Data for Substituted 2(5H)-Furanone Derivatives
| Compound / Derivative | Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|---|
| 5-(l)-menthyloxy-2(5H)-furanone derivative | H-5 (methine) | 5.68–5.83 | s | mdpi.com |
| Poly(ethylene 2,5-furandicarboxylate) | Furan (B31954) ring protons | ~7.30 | s | researchgate.net |
| 1-(furan-2-yl)methyl imidazole (B134444) derivative | Furan H-20 | 6.34 | d | nih.gov |
This table presents data for related furanone structures to illustrate typical chemical shifts, as specific data for 4-(methylamino)furan-2(5H)-one was not available.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the confirmation of the number of carbon atoms and their functional group type.
For this compound derivatives, the most downfield signal is typically the carbonyl carbon (C2) of the lactone ring, often appearing in the range of 166-172 ppm. ekb.eg The olefinic carbons of the furanone ring (C3 and C4) would have distinct chemical shifts influenced by the amino substituent at C4. The C4 carbon, being directly attached to the nitrogen, would be expected to resonate at a more downfield position compared to the C3 carbon. The C5 carbon, an sp³-hybridized carbon within the lactone ring, would appear further upfield. The methyl carbon of the methylamino group would be found in the most upfield region of the spectrum.
Table 2: Representative ¹³C NMR Data for Substituted Furanone and Heterocyclic Derivatives
| Compound / Derivative | Carbon Atom | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 2-thiohydantoin derivative | C=O | 172.08 | ekb.eg |
| 2-thiohydantoin derivative | C=O (amide) | 166.87 | ekb.eg |
| 1-(furan-2-yl)methyl imidazole derivative | Furan C-8, C-9, C-10 | 109.25, 111.33, 123.02 | nih.gov |
This table includes data from related heterocyclic structures to provide context for expected chemical shifts in the absence of specific data for this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. nih.govresearchgate.net Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the sample for analysis.
For a derivative like this compound, HRMS would be used to confirm its molecular formula (C₅H₇NO₂). The analysis of furan-containing compounds by HRMS often reveals characteristic fragmentation patterns. nih.gov Common fragmentation pathways for lactones may include the loss of carbon monoxide (CO) or carbon dioxide (CO₂), and cleavage of the ring. The presence of the methylamino group would also lead to specific fragmentation patterns, such as the loss of the methyl group or cleavage of the C-N bond. In studies of furan fatty acids, characteristic fragment ions include the [RCO]⁺ ion and diagnostic ions related to the furan core. nih.gov
Table 3: Mass Spectrometry Data for a Related Furanone Derivative
| Compound | Ion Type | m/z (Observed) | Relative Intensity |
|---|---|---|---|
| 4-dimethylamino-2(5H)-furanone | [M]⁺ | 127.0 | 999 |
| 128.0 | 84 | ||
| 98.0 | 84 | ||
| 99.0 | 75 | ||
| 69.0 | 262 |
This data is for the closely related 4-dimethylamino derivative and illustrates a typical fragmentation pattern.
X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com This technique provides precise information about bond lengths, bond angles, and torsion angles, as well as details on the packing of molecules in the crystal lattice (supramolecular structure). nih.govmdpi.com
For a derivative of this compound that can be crystallized, X-ray analysis would confirm the planarity of the furanone ring and provide exact geometric parameters of the entire molecule. mdpi.com It would also reveal the conformation of the methylamino group relative to the ring. Furthermore, the analysis of the crystal packing can identify and characterize intermolecular interactions, such as hydrogen bonds involving the N-H group and the carbonyl oxygen, which are crucial in determining the physical properties of the solid. In studies of similar heterocyclic compounds, X-ray analysis has been essential to confirm structures and understand intermolecular forces. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations.
In the FTIR spectrum of a this compound derivative, several characteristic absorption bands would be expected. The most prominent peak would be the stretching vibration of the carbonyl group (C=O) of the α,β-unsaturated lactone, which typically appears in the region of 1740-1780 cm⁻¹. mdpi.com The C=C double bond stretching vibration within the ring would be observed around 1600-1650 cm⁻¹. The N-H stretching vibration of the secondary amine would appear as a single, sharp peak in the range of 3300-3500 cm⁻¹. Additionally, C-H stretching vibrations for the methyl group and the ring will be present, typically just below 3000 cm⁻¹.
Table 4: General FTIR Absorption Bands for 4-(amino)furan-2(5H)-one Derivatives
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| C=O (lactone) | Stretch | 1740 - 1780 | mdpi.com |
| C=C | Stretch | 1600 - 1650 | hilarispublisher.com |
| N-H (secondary amine) | Stretch | 3300 - 3500 | hilarispublisher.com |
| C-O (ester) | Stretch | 1000 - 1300 | hilarispublisher.com |
Biological Activities and Mechanistic Investigations Excluding Clinical/safety/dosage
Anti-Insecticidal Activity and Structure-Activity Relationships (SAR)
The furan-2(5H)-one scaffold is a core component of various natural and synthetic molecules with demonstrated insecticidal properties. Research into the structure-activity relationships (SAR) of these compounds aims to identify the chemical modifications that enhance their potency and selectivity against insect pests.
Studies on lactones derived from furan-2(5H)-one have shown notable insecticidal activity against pests such as Diaphania hyalinata. researchgate.net For instance, the synthesis and evaluation of ten 4,7-methanoisobenzofuran-1(3H)-ones, which are derived from the furan-2(5H)-one structure, demonstrated significant mortality rates against this pest. researchgate.net The most effective of these derivatives were selected for further analysis to determine their lethal dose (LD50 and LD90) values. researchgate.net
Furthermore, bioassays have been conducted on other insects, including Solenopsis saevissima (a species of fire ant) and the pollinator bee Tetragonisca angustula, to assess the selectivity of these compounds. researchgate.net One formulation, a mix of dibromohexahydro-4,7-methanoisobenzofuran-1(3H)-one isomers, showed high efficacy against D. hyalinata (90% mortality) while exhibiting lower, though still significant, toxicity to the non-target ant and bee species (31.25% and 68.30% mortality, respectively). researchgate.net This highlights the ongoing challenge and importance of developing derivatives with higher target specificity.
Additionally, novel esters of 2-chloropodophyllotoxin, which can be conceptually related to complex lactones, have been synthesized and evaluated for their insecticidal activity against the armyworm, Mythimna separata. nih.gov Several of these compounds exhibited more potent insecticidal effects than toosendanin, a commercially used botanical insecticide. nih.gov
Antifungal Activities against Phytopathogens and Other Fungi
Derivatives of 2(5H)-furanone are known to exhibit antifungal activity against a range of fungi, including significant plant pathogens. researchgate.net For example, 3-(1-Hexenyl)-5-methyl-2-(5H)furanone, isolated from the biocontrol agent Pseudomonas aureofaciens, has demonstrated activity against Pythium ultimum. researchgate.net Many other 3,5-dialkyl derivatives of the 2(5H)-furanone structure have also been reported to possess antifungal properties. researchgate.net
In the search for new antifungal agents, a new furanone derivative, epimusacin D, was isolated from Aspergillus sp. IFM51759 and showed antifungal activity against the human pathogen Aspergillus fumigatus. researchgate.net This indicates that the furanone scaffold is a promising starting point for the development of agents against both plant and human fungal pathogens.
Furthermore, a series of novel coumarin (B35378) derivatives containing an amino group were designed and evaluated for their antifungal activity against four phytopathogenic fungi: Alternaria alternata, Alternaria solani, Fusarium oxysporum, and Botrytis cinerea. mdpi.com Many of these compounds displayed broad-spectrum antifungal activity. mdpi.com Notably, compounds 3n (containing a 2-ene-3-methyl-butyl group) and 4e (with a 2-bromo-1-oxo-hexyl group) showed excellent activity against A. alternata and A. solani, with EC50 values ranging from 92 to 145 µg/mL. mdpi.com
The table below summarizes the antifungal activity of selected 4-amino coumarin derivatives.
| Compound | Substituent Group | Target Fungi | EC50 (µg/mL) |
| 3n | 2-ene-3-methyl-butyl | Alternaria alternata, Alternaria solani | 92 - 145 |
| 4e | 2-bromo-1-oxo-hexyl | Alternaria alternata, Alternaria solani | 92 - 145 |
Antimicrobial Efficacy (Antibacterial and Antiviral)
The antimicrobial properties of furanone derivatives have been extensively studied, with many compounds showing significant antibacterial activity.
Spectrum of Activity and Potency
Derivatives of 2(5H)-furanone have demonstrated varied effects on different types of bacteria. While they often interfere with quorum sensing in Gram-negative bacteria, they can exhibit bactericidal effects against Gram-positive bacteria. researchgate.net For example, the compound F123 (3,4-dichloro-5(S)-[(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yloxy]-2(5H)-furanone) inhibits the growth of the food-poisoning bacterium Bacillus cereus at a concentration of 8 μg/ml and is bactericidal at 16 μg/ml. researchgate.net This compound also inhibited the growth of Staphylococcus aureus, Staphylococcus epidermidis, Micrococcus luteus, and Bacillus subtilis at concentrations of 8-16 μg/ml, although it did not show a bactericidal effect against these strains at concentrations up to 128 μg/ml. researchgate.net
Another derivative, F105 , which consists of a chlorinated 2(5H)-furanone, a sulfone, and an l-menthol (B7771125) moiety, has shown highly selective activity against Gram-positive bacteria, including biofilm-embedded S. aureus. nih.gov The table below presents the antimicrobial spectrum of F105. researchgate.net
| Bacterial Species | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus | 8 | 32 |
| S. epidermidis | 16 | 32 |
| B. cereus | 8 | 32 |
| B. subtilis | 16 | 32 |
| M. luteus | 8 | 32 |
| K. pneumoniae | >128 | >128 |
| S. marcescens | >128 | >128 |
| P. aeruginosa | >128 | >128 |
| E. coli | >128 | >128 |
Mechanisms of Action against Microbial Targets
The mechanisms of action for furanone derivatives can be species-specific. In Gram-negative bacteria, a common mechanism is the interference with quorum sensing (QS) systems, which are used by bacteria to coordinate group behaviors. nih.govscielo.br Halogenated furanones, produced by the marine alga Delisea pulchra, are structural analogs of N-acyl homoserine lactones (AHLs), which are signaling molecules in many Gram-negative bacteria. scielo.br These furanones can interfere with AHL-mediated QS, thereby inhibiting biofilm formation and the expression of virulence factors. nih.govfrontiersin.org
Anticancer and Antitumor Properties
The furan-2(5H)-one scaffold is present in numerous compounds that have been investigated for their potential as anticancer agents. researchgate.net Derivatives of 4-aminothiazol-2(5H)-one have been synthesized and screened for their antitumor activity, showing low to moderate anticancer effects with significant selectivity for certain cancer cell lines, including leukemia, CNS cancer, renal cancer, and ovarian cancer cell lines. nih.gov
New bis-2(5H)-furanone derivatives have also been synthesized and evaluated for their antitumor activities. nih.gov One such compound, 4e , demonstrated significant inhibitory activity against C6 glioma cells with an IC50 value of 12.1 μM and exhibited low toxicity toward normal human cells. nih.gov Mechanistic studies suggest that this compound induces cell cycle arrest at the S-phase and may exert its anticancer effects by interacting with DNA. nih.gov
Topoisomerase I Inhibition
Topoisomerase I (Topo I) is a crucial enzyme involved in DNA replication and transcription, making it an important target for anticancer drugs. nih.gov Several novel 4-(4-substituted amidobenzyl)furan-2(5H)-one derivatives have been synthesized and identified as Topo I inhibitors. nih.gov These compounds were evaluated for their Topo I inhibitory activity and their cytotoxicity against human cancer cell lines (MCF-7, HeLa, and A549). nih.gov
The research revealed that derivatives with an exocyclic double bond on the furanone ring generally showed more potent activity. nih.gov The most active of these compounds not only stabilized the Topo I-DNA covalent complex, similar to the action of the known inhibitor camptothecin, but also interfered with the binding between the enzyme and DNA. nih.gov This dual mechanism of action makes these furanone derivatives promising candidates for further development as anticancer agents.
Based on a thorough review of available scientific literature, it is not possible to generate the requested article on the chemical compound “4-(methylamino)furan-2(5H)-one” while strictly adhering to the provided outline.
There is a significant lack of published research specifically investigating the biological activities of this compound in the areas of:
Eag-1 (ether-à-go-go-1) Channel Inhibition
Antiproliferative Effects on Cancer Cell Lines
Antiplasmodial/Antimalarial Activity
Anti-inflammatory, Diuretic, or GABA uptake inhibition activities
Molecular Targets and Pathways
Structure-Activity Relationship (SAR) Studies
While research exists for the broader class of furanones or for compounds with similar names but different core structures (e.g., 4-methylaminoquinolines), the user's strict instruction to focus solely on "this compound" and not introduce information outside the specified scope prevents the creation of a scientifically accurate and non-speculative article. This specific compound appears to be a chemical intermediate with its biological profile largely uncharacterized in public-domain research.
Therefore, generating the article as requested would not be possible without violating the core requirements of scientific accuracy and adherence to the provided outline.
Computational and Theoretical Chemistry Studies
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com This method is instrumental in predicting the binding affinity and interaction patterns of a ligand, such as 4-(methylamino)furan-2(5H)-one, within the active site of a target protein.
In a typical study, the three-dimensional structure of a target protein is obtained from a repository like the Protein Data Bank (PDB). The structure of this compound is prepared by minimizing its energy. Docking simulations are then performed to place the ligand into the protein's binding pocket. The results are scored based on the predicted binding free energy (ΔG), with more negative values indicating a more favorable interaction. researchgate.net
For furanone derivatives, common protein targets include bacterial quorum-sensing receptors like LasR and RhlR, which are involved in virulence. nih.gov Docking studies of furanones against these receptors have revealed key interactions with amino acid residues such as Tryptophan (Trp), Tyrosine (Tyr), and Serine (Ser). nih.gov A hypothetical docking study of this compound against a bacterial LasR protein might yield results showing specific hydrogen bonds and hydrophobic interactions that stabilize the complex.
Table 1: Illustrative Molecular Docking Results for this compound with LasR Protein
| Parameter | Predicted Value | Interacting Amino Acid Residues | Interaction Type |
|---|---|---|---|
| Binding Energy (kcal/mol) | -7.8 | Tyr64, Ser129 | Hydrogen Bond |
| Trp60 | Pi-Pi Stacking | ||
| Leu36, Ala50 | Hydrophobic Interaction |
The analysis of these interactions provides a structural basis for the compound's potential biological activity and can guide the design of more potent analogs. ijper.org
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can determine optimized molecular geometry, electronic properties, and reactivity descriptors for this compound. scienceacademique.com
Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity.
Other calculated properties include the molecular electrostatic potential (MEP), which maps regions of positive and negative charge on the molecule's surface, identifying sites prone to electrophilic or nucleophilic attack. dntb.gov.ua For this compound, the oxygen atoms of the carbonyl and furan (B31954) ring would be expected to be electron-rich (negative potential), while the hydrogen on the methylamino group would be electron-poor (positive potential).
Table 2: Hypothetical Quantum Chemical Descriptors for this compound Calculated via DFT
| Quantum Chemical Parameter | Predicted Value | Interpretation |
|---|---|---|
| EHOMO | -6.5 eV | Electron-donating capability |
| ELUMO | -1.2 eV | Electron-accepting capability |
| Energy Gap (ΔE) | 5.3 eV | Indicates high kinetic stability |
| Dipole Moment | 3.5 Debye | Reflects molecular polarity |
These theoretical calculations provide fundamental insights into the molecule's stability, reactivity, and intermolecular interactions. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. wikipedia.orgfiveable.me The goal of QSAR is to develop a predictive model that can estimate the activity of new, unsynthesized compounds. jocpr.com
To build a QSAR model for analogs of this compound, a dataset of compounds with varying structural modifications and their corresponding measured biological activities (e.g., IC50 values) is required. Molecular descriptors, which are numerical representations of chemical information, are then calculated for each compound. These can include physicochemical properties (e.g., logP), electronic parameters (e.g., dipole moment), and steric parameters. nih.gov
Statistical methods are used to generate an equation that best correlates the descriptors with the observed activity. A valid QSAR model can then be used to predict the activity of new furanone derivatives and prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov
Table 3: Example Descriptors Used in a QSAR Model for Furanone Analogs
| Descriptor Class | Example Descriptor | Property Represented |
|---|---|---|
| Lipophilic | logP | Partition coefficient (hydrophobicity) |
| Electronic | Dipole Moment | Charge distribution |
| Steric | Molecular Weight | Size of the molecule |
| Topological | Topological Polar Surface Area (TPSA) | Polar surface area |
Pharmacophore Modeling and Virtual Screening
A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a specific biological target. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific 3D geometry. researchgate.net
A pharmacophore model for this compound can be generated based on its structure and known interactions with a target protein. This model would likely include a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the C=O group), and a hydrophobic region. scirp.org
This model can then be used as a 3D query to perform a virtual screen of large chemical databases. frontiersin.org The screening process rapidly filters libraries containing millions of compounds to identify those that match the pharmacophore model. The resulting "hits" are compounds that possess the necessary structural features for potential biological activity and can be selected for further computational analysis, such as molecular docking, or for experimental testing. nih.gov
Table 4: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Chemical Group | Number of Features |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Amine (N-H) | 1 |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen (C=O) | 1 |
| Hydrogen Bond Acceptor (HBA) | Furan ring oxygen | 1 |
| Hydrophobic Region (HY) | Methyl group, furan ring | 1-2 |
Conformational Analysis and Tautomerism Studies
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For a relatively rigid structure like this compound, the primary focus of such studies would be on the orientation of the methylamino substituent relative to the furanone ring.
More significantly, furanone derivatives, particularly those with a hydroxyl group, are known to exhibit keto-enol tautomerism. nih.gov Tautomers are constitutional isomers that readily interconvert. While this compound exists primarily in the keto form shown, it can theoretically exist in equilibrium with its enol and imine tautomers.
Computational methods can be used to calculate the relative energies and stabilities of these different tautomeric forms in various environments (e.g., gas phase vs. solvent). mdpi.com Studies on similar furanones have shown that the keto-enol equilibrium can be significantly influenced by pH and solvent polarity. nih.govresearchgate.net Understanding the predominant tautomeric form is crucial as it dictates the molecule's shape, electronic properties, and potential interactions with biological targets.
Theoretical Evaluation of Spectroscopic Properties (e.g., NMR, UV-Vis, Fluorescence)
Computational chemistry can predict the spectroscopic properties of a molecule, which can be compared with experimental data to confirm its structure. nih.gov
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the theoretical 1H and 13C NMR chemical shifts. globalresearchonline.net These predicted shifts for this compound can be correlated with experimental values to aid in signal assignment and structural verification. researchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of molecules. researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. For this compound, the main absorption band would likely be due to a π→π* transition within the conjugated system. globalresearchonline.net
Fluorescence: While not all molecules fluoresce, computational methods can provide insights into the likelihood of emission. By analyzing the geometries of the ground and first excited states, it is possible to predict emission wavelengths and quantum yields.
Table 5: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data
| Spectroscopic Data | Predicted Theoretical Value | Hypothetical Experimental Value |
|---|---|---|
| 1H NMR (δ, ppm, C5-H) | 4.85 | 4.90 |
| 13C NMR (δ, ppm, C=O) | 172.1 | 173.5 |
| UV-Vis λmax (nm) | 265 | 270 |
These theoretical predictions are invaluable for interpreting experimental spectra and confirming the identity and structure of the synthesized compound. nih.gov
Emerging Research Directions and Future Prospects
Development of Next-Generation Furanone-Based Agents
The development of next-generation furanone-based agents is centered on enhancing potency, selectivity, and overcoming challenges like toxicity and microbial resistance. A key trend is the creation of hybrid molecules that combine the furanone scaffold with other pharmacologically active moieties to achieve synergistic effects. researchgate.netnih.gov For instance, novel rhein (B1680588)–piperazine–furanone hybrids have been synthesized, demonstrating significantly greater cytotoxicity against human lung cancer cells compared to the parent compound, rhein, while showing lower toxicity to normal cells. nih.gov
Another promising frontier is the development of derivatives targeting resistant pathogens. Research into chiral 2(5H)-furanone sulfones has yielded compounds with significant activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com These agents not only exhibit intrinsic antimicrobial properties but can also act in synergy with conventional antibiotics like aminoglycosides, potentially restoring their efficacy against resistant bacterial biofilms. nih.govmdpi.com This approach addresses the critical need for new strategies to combat antibiotic resistance. nih.gov The goal is to develop derivatives with high activity and low toxicity, a limitation that has hindered the clinical application of some earlier halogenated furanones. nih.gov
Table 1: Examples of Next-Generation Furanone-Based Agents
| Furanone Derivative Class | Target Application | Key Research Finding | Reference |
|---|---|---|---|
| Rhein–piperazine–furanone hybrids | Anticancer (Lung Cancer) | Hybrid compound 5e was 46-fold more toxic to A549 lung cancer cells than the parent drug rhein and showed good selectivity. | nih.gov |
| Chiral 2(5H)-furanone sulfones | Antimicrobial (MRSA) | A leading compound exhibited prominent activity against Staphylococcus aureus and showed synergy with aminoglycoside antibiotics. | mdpi.com |
| Bis-2(5H)-furanone derivatives | Anticancer (Glioma) | Compound 4e showed significant inhibitory activity against C6 glioma cells and was found to induce S-phase cell cycle arrest. | researchgate.net |
| Furanone Glycoside (D228) | Anti-inflammatory (IBD) | A lead compound derived from a natural furanone demonstrated excellent anti-inflammatory bowel disease (IBD) efficacy in vivo. | nih.gov |
Integration of Advanced Synthetic Strategies for Enhanced Efficiency
Modern organic synthesis is providing powerful tools to create complex furanone derivatives with greater efficiency, stereocontrol, and sustainability. Researchers are moving beyond classical methods to embrace advanced strategies that streamline the construction of furanone libraries for biological screening. organic-chemistry.orgyoutube.com
Recent literature highlights several innovative approaches:
Metal-Catalyzed Cyclizations: Gold- and rhodium/palladium-catalyzed reactions are used for the efficient cycloisomerization of precursor molecules like γ-hydroxyalkynones and α-diazo-δ-keto-esters to form the furanone ring under mild conditions. organic-chemistry.org
One-Pot, Multi-Component Reactions: These strategies allow for the synthesis of complex heterocyclic systems derived from furanones in a single step, improving efficiency and reducing waste. researchgate.netnih.gov
Novel Catalyst Systems: The development of unique catalysts, such as nano-cellulose-OSO3H, enables rapid and high-yield synthesis of furanone-annulated heterocycles. researchgate.net
Platform Chemical Approach: In the realm of green chemistry, 5-hydroxy-2(5H)-furanone, synthesized from the oxidation of furfural, is being explored as a versatile platform chemical for producing a range of valuable four-carbon chemicals like maleic acid and pyrrolidones. chemrxiv.org
Table 2: Comparison of Synthetic Strategies for Furanone Derivatives
| Synthetic Strategy | Description | Advantages | Reference |
|---|---|---|---|
| Metal-Catalyzed Cycloisomerization | Use of transition metals (e.g., Au, Rh, Pd) to catalyze the formation of the furanone ring from open-chain precursors. | High efficiency, mild reaction conditions, good functional group tolerance. | organic-chemistry.org |
| One-Pot Multi-Component Reactions | Combining multiple reactants in a single vessel to form complex products, minimizing intermediate isolation steps. | Increased efficiency, reduced solvent use, rapid library generation. | researchgate.netnih.gov |
| Base-Induced Intramolecular Cyclization | Using a base to trigger the cyclization of sulfonium (B1226848) salts to rapidly form 3(2H)-furanones. | Very fast (minutes), simple, mild conditions. | organic-chemistry.org |
| Molecular Hybridization | Strategically linking the furanone scaffold to other bioactive molecules via linkers like piperazine. | Potential for synergistic effects, improved pharmacokinetic properties. | nih.gov |
Application of Computational Tools for Rational Design and Optimization
Computational chemistry and pharmacology are becoming indispensable for accelerating the drug discovery process for furanone-based agents. nih.govnih.gov These tools allow for the rational design and optimization of molecules before their costly and time-consuming synthesis. By predicting how a furanone derivative will interact with a biological target and how it will behave in the body, researchers can prioritize the most promising candidates.
Key applications include:
Molecular Docking: This technique is used to simulate the binding of furanone derivatives to the active site of a protein. A theoretical study used docking to evaluate a series of furanones as potential inhibitors of the Eag-1 potassium ion channel, a target implicated in cancer, successfully identifying derivatives with a predicted lower inhibition constant than known drugs. ccij-online.org
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. nih.gov This helps to weed out candidates with poor pharmacokinetic profiles early on, a crucial step in modern drug discovery. youtube.com
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. This allows for the prediction of the potency of novel furanone derivatives and guides the design of more effective analogues. researchgate.netresearchgate.net
Exploration of Novel Biological Targets for Furanone Derivatives
While furanones are known to exhibit broad anticancer and antimicrobial effects, current research is focused on identifying specific molecular targets to understand their mechanisms of action and develop more selective drugs. This exploration is revealing that furanone scaffolds can interact with a diverse array of proteins and pathways.
Recent studies have identified several novel targets:
Quorum Sensing Regulators: The marine-derived furanone C-30 has been shown to inhibit the quorum sensing system in Pseudomonas aeruginosa by binding to the LasR and RhlR receptors. nih.gov This disrupts bacterial communication and biofilm formation, offering an anti-virulence strategy that may be less likely to induce resistance than traditional antibiotics. nih.gov
Specific Enzymes: Certain furanone derivatives have been identified as inhibitors of key enzymes in disease pathways. Targets include Methionine Aminopeptidase 2 (METAP2) and Mitogen-activated protein kinase 14 (MAPK14), both of which are relevant to cancer and inflammatory diseases. mdpi.comnih.gov
Ion Channels: As identified through computational studies, the Eag-1 potassium channel is a potential target for furanone derivatives in the context of cancer therapy. ccij-online.org
DNA Interaction: Some bis-2(5H)-furanone derivatives have been shown to interact directly with DNA, causing cell cycle arrest and exhibiting anticancer activity through this mechanism. researchgate.net
Table 3: Novel Biological Targets for Furanone Derivatives
| Biological Target | Target Class | Associated Disease/Process | Furanone Example | Reference |
|---|---|---|---|---|
| LasR / RhlR | Transcriptional Regulator | Bacterial Quorum Sensing | Furanone C-30 | nih.gov |
| Eag-1 | Potassium Ion Channel | Cancer | Theoretically evaluated furanone derivatives | ccij-online.org |
| MAPK14 / VEGFR2 | Kinase / Receptor | Cancer, Inflammation | Compound 3a (a furanone derivative) | nih.gov |
| METAP2 | Metallo-protease | Cancer (Esophageal) | Furopyridone derivatives | mdpi.com |
| DNA | Nucleic Acid | Cancer (Glioma) | Bis-2(5H)-furanone derivatives | researchgate.net |
Role of Furanone Scaffolds in Chemical Biology and Drug Discovery Pipelines
The furanone ring is considered an "acknowledged scaffold" or "indispensable motif" in medicinal chemistry, serving as a foundational structure for building new therapeutic agents. researchgate.netresearchgate.net Its utility in drug discovery pipelines extends from initial hit identification to late-stage lead optimization. nih.govyoutube.com
The furanone scaffold plays several key roles:
Starting Point for Library Synthesis: The furanone core provides a rigid and synthetically accessible framework for creating large, diverse libraries of related compounds. These libraries can then be screened against various biological targets to identify initial "hits." researchgate.net
Hit-to-Lead Optimization: Once a hit compound is identified, such as a natural product containing a furanone ring, medicinal chemists modify the scaffold to improve its potency, selectivity, and drug-like properties. A recent study detailed the journey from a natural furanone glycoside hit to a lead compound, D228, with excellent efficacy for treating inflammatory bowel disease. nih.gov
Development of Chemical Probes: Furanone derivatives can be developed as chemical tools to study biological processes. Their ability to modulate specific pathways, like quorum sensing, makes them valuable for probing the function of these systems. nih.gov
Foundation for Platform Molecules: Beyond direct therapeutic use, certain furanones are being positioned as bio-based platform chemicals. chemrxiv.org This highlights the chemical versatility of the scaffold for creating a wide range of valuable molecules from renewable resources.
The continued exploration of the furanone scaffold, powered by advances in synthesis, computational design, and biological understanding, ensures its prominent role in the future of chemical biology and the development of novel medicines.
Q & A
Q. How is molecular docking used to optimize this compound derivatives for specific targets?
- Binding pocket analysis (e.g., TyrRS active site) identifies critical residues (e.g., Asp231, Lys234). Substituents like trifluoromethyl groups enhance hydrophobic interactions, improving binding scores by 1.2–1.5 kcal/mol . MD simulations (NAMD/GROMACS) validate stability of ligand-target complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
